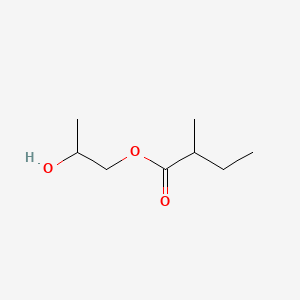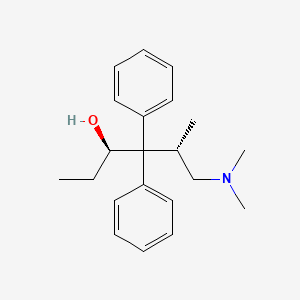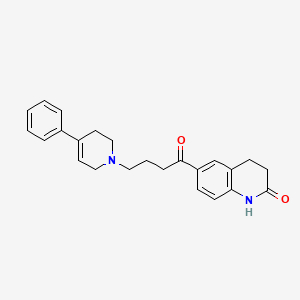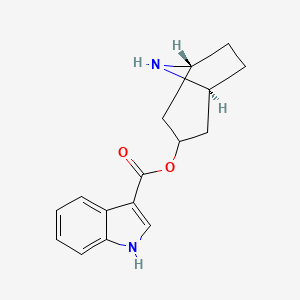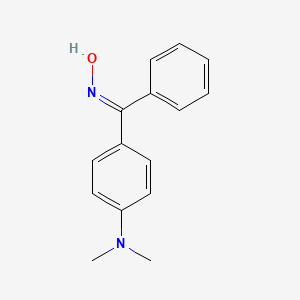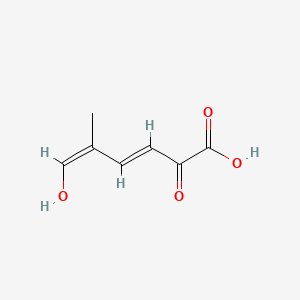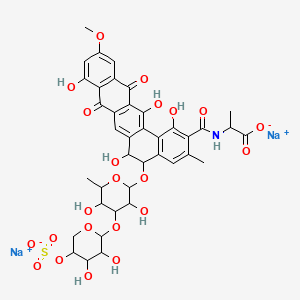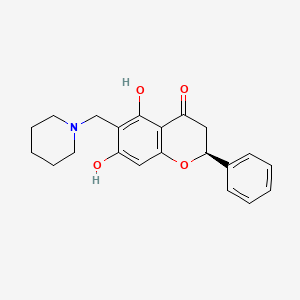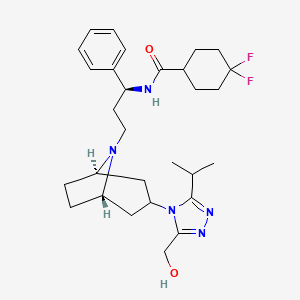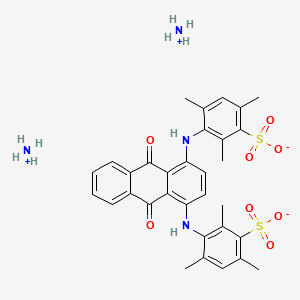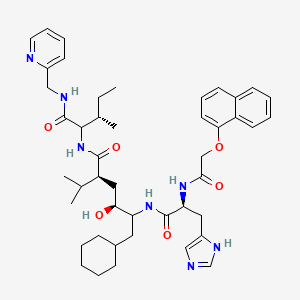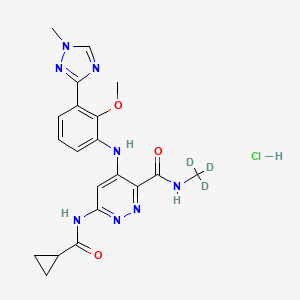
Deucravacitinib hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deucravacitinib hydrochloride is a novel oral selective tyrosine kinase 2 (TYK2) inhibitor. It is primarily used for the treatment of moderate-to-severe plaque psoriasis. Unlike other Janus kinase inhibitors, this compound binds to the regulatory domain of TYK2 with high selectivity, which may lead to an improved safety profile . It was first approved by the FDA in September 2022 and has since been approved in other regions, including Canada and the European Union .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of deucravacitinib hydrochloride involves multiple synthetic steps. One of the key steps includes the formation of a crystal form of the compound. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to achieve the desired purity and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistency and compliance with regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
Deucravacitinib hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Applications De Recherche Scientifique
Deucravacitinib hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study TYK2 inhibition and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating immune responses and its potential therapeutic applications in autoimmune diseases.
Medicine: Primarily used for the treatment of moderate-to-severe plaque psoriasis. .
Industry: Utilized in the development of new therapeutic agents targeting TYK2 and related pathways
Mécanisme D'action
Deucravacitinib hydrochloride exerts its effects by selectively inhibiting TYK2. TYK2 is involved in the intracellular signaling initiated by cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons. By binding to the regulatory domain of TYK2, this compound disrupts these signaling pathways, leading to a reduction in inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tofacitinib: A Janus kinase inhibitor that targets JAK1 and JAK3.
Baricitinib: Another Janus kinase inhibitor that targets JAK1 and JAK2.
Upadacitinib: A selective JAK1 inhibitor.
Uniqueness
Deucravacitinib hydrochloride is unique in its high selectivity for TYK2 compared to other Janus kinase inhibitors. This selectivity may result in a better safety profile and fewer adverse effects, making it a promising therapeutic agent for immune-mediated diseases .
Propriétés
Numéro CAS |
1609392-28-0 |
|---|---|
Formule moléculaire |
C20H23ClN8O3 |
Poids moléculaire |
461.9 g/mol |
Nom IUPAC |
6-(cyclopropanecarbonylamino)-4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-N-(trideuteriomethyl)pyridazine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H22N8O3.ClH/c1-21-20(30)16-14(9-15(25-26-16)24-19(29)11-7-8-11)23-13-6-4-5-12(17(13)31-3)18-22-10-28(2)27-18;/h4-6,9-11H,7-8H2,1-3H3,(H,21,30)(H2,23,24,25,29);1H/i1D3; |
Clé InChI |
LILQGPVDQZORJG-NIIDSAIPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4.Cl |
SMILES canonique |
CNC(=O)C1=NN=C(C=C1NC2=CC=CC(=C2OC)C3=NN(C=N3)C)NC(=O)C4CC4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]-](/img/structure/B12776425.png)
